molecular formula C15H16N2O6S2 B2473257 Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1795087-91-0

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2473257
CAS No.: 1795087-91-0
M. Wt: 384.42
InChI Key: PEUQJAMBBNLKIV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a combination of thiazolidine, pyrrolidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various sulfonamide derivatives .

Scientific Research Applications

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The thiazolidine and pyrrolidine moieties can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Ethyl 2-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(benzofuran-2-yl)-2-oxoethylidene)-4-methyl-3-phenyl-2,3-dihydrothiazole-5-carboxylate

Uniqueness

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of thiazolidine, pyrrolidine, and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c1-23-14(19)10-2-4-12(5-3-10)25(21,22)16-7-6-11(8-16)17-13(18)9-24-15(17)20/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUQJAMBBNLKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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